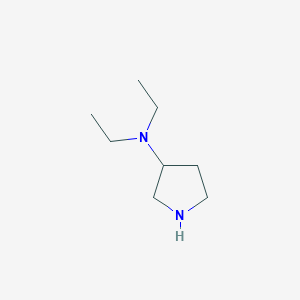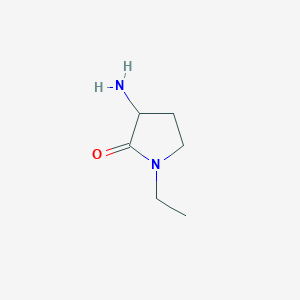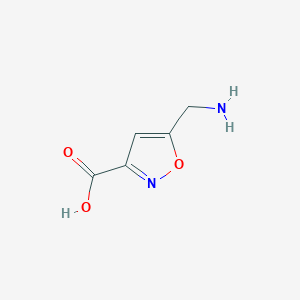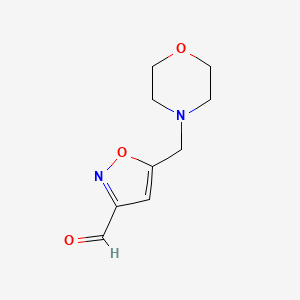
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical of interest in various synthetic and medicinal chemistry applications. It is related to a class of compounds that have been studied for their potential as monoamine oxidase B inactivators, which could have implications for the treatment of neurological disorders . The compound's structure includes a pyrrolidinone ring, which is a common motif in medicinal chemistry due to its bioactive properties.
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates, which share a similar pyrrole structure, were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method described the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines, which is noted for its simplicity and high yields . Additionally, 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone, a compound closely related to the one of interest, was synthesized via a six-step sequence, highlighting a general approach to 1,4-disubstituted 2-pyrrolidinones .
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using various analytical techniques. For example, the structure of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined from single crystal X-ray diffraction data, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of the amino group on the pyrrole ring, for example, allows for further functionalization and the introduction of various substituents. This reactivity is utilized in the synthesis of the related compounds, where nucleophilic reactions and catalytic reductions are employed to introduce new functional groups and modify the core structure .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties are often characterized by their solubility, melting points, and stability under various conditions. The environmental friendliness and mild reaction conditions described for the synthesis of related compounds suggest that these compounds can be handled safely and with minimal environmental impact . The crystalline nature of some of these compounds also indicates that they have well-defined melting points and can be characterized by X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase B Inactivators
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one has been studied for its role in inactivating monoamine oxidase B. This enzyme is significant in neurotransmitter regulation within the brain. Ding and Silverman (1992) synthesized compounds related to this compound, finding they represent a new class of monoamine oxidase inactivators (C. Ding & R. Silverman, 1992).
Corrosion Inhibition
The compound has been investigated for its effectiveness in corrosion inhibition. Ansari, Quraishi, and Singh (2015) demonstrated the inhibitory effects of related pyridine derivatives on steel corrosion in hydrochloric acid, suggesting potential applications in industrial settings (K. R. Ansari, M. Quraishi & Ambrish Singh, 2015).
Structural Characterisation in Chemistry
Menegazzo et al. (2006) explored the synthesis of a beta-foldamer containing pyrrolidin-2-one rings, starting from a compound similar to this compound. Their research contributes to the structural characterisation in the field of chemistry (I. Menegazzo et al., 2006).
Pharmaceutical Applications
This compound and its derivatives have been synthesized and tested for various pharmaceutical applications. Malawska et al. (2002) synthesized derivatives and assessed them for antiarrhythmic and antihypertensive activities, suggesting potential therapeutic applications (Barbara Malawska et al., 2002).
Photophysics
Behera, Karak, and Krishnamoorthy (2015) studied the photophysical characteristics of a compound similar to this compound, focusing on intramolecular proton transfer versus intramolecular charge transfer. This study contributes to the understanding of photophysical processes in related compounds (S. Behera, Ananda Karak & G. Krishnamoorthy, 2015).
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways, leading to a range of biological effects .
Result of Action
Pyrrolidine derivatives have been reported to have various biological activities, including antioxidant, anti-inflammatory, antihyperglycemic, antimicrobial, antifungal, and anticancer properties .
Eigenschaften
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-9(3-5-10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDZOXISZMHMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011357-93-9 |
Source


|
| Record name | 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)